2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
Overview
Description
2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride is a complex organic compound with a molecular formula of C16H19BrN2O3 It is characterized by the presence of a bromine atom, a methoxy group, and a pyridinylmethoxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride typically involves multiple steps:
Formation of the benzylamine backbone: This can be achieved through a nucleophilic substitution reaction where a suitable benzyl halide reacts with an amine.
Introduction of the bromine atom: This step involves bromination of the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the pyridinylmethoxy group: This step involves the reaction of the benzylamine intermediate with a pyridinylmethanol derivative under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the pyridinyl ring.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or reduced pyridinyl derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups allows for specific binding interactions, while the pyridinylmethoxy group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride
- 2-{[3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride
- 2-{[3-bromo-5-methoxy-4-(3-quinolinylmethoxy)benzyl]amino}ethanol hydrochloride
Uniqueness
The uniqueness of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methoxy, and pyridinylmethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3.ClH/c1-21-15-8-13(10-19-5-6-20)7-14(17)16(15)22-11-12-3-2-4-18-9-12;/h2-4,7-9,19-20H,5-6,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBHYTWFFPWJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CN=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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